molecular formula C18H29NaO3S B012703 Sodium 3-dodecylbenzenesulfonate CAS No. 19589-59-4

Sodium 3-dodecylbenzenesulfonate

Cat. No. B012703
CAS RN: 19589-59-4
M. Wt: 348.5 g/mol
InChI Key: VQOIVBPFDDLTSX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 3-dodecylbenzenesulfonate (SDBS) is a surfactant commonly used in scientific research applications due to its unique properties. SDBS is a water-soluble anionic surfactant that is commonly used as a detergent, emulsifier, and dispersant in various fields of research. It is also used in the production of various products, including detergents, cleaning agents, and personal care products.

Mechanism Of Action

The mechanism of action of Sodium 3-dodecylbenzenesulfonate is based on its ability to lower the surface tension of water and increase the solubility of hydrophobic compounds. Sodium 3-dodecylbenzenesulfonate molecules form micelles in water, with the hydrophobic tails of the molecules facing inward and the hydrophilic heads facing outward. This allows Sodium 3-dodecylbenzenesulfonate to solubilize hydrophobic compounds, such as proteins and lipids, in aqueous solutions.

Scientific Research Applications

Sodium 3-dodecylbenzenesulfonate is widely used in scientific research applications due to its unique properties. It is commonly used in the fields of biotechnology, pharmaceuticals, and environmental science. Sodium 3-dodecylbenzenesulfonate is used as a surfactant in various applications, including protein purification, DNA extraction, and cell lysis. It is also used in the production of nanoparticles and the stabilization of colloidal suspensions.

Biochemical And Physiological Effects

Sodium 3-dodecylbenzenesulfonate has been shown to have a wide range of biochemical and physiological effects. It has been shown to disrupt the structure and function of cell membranes, leading to cell lysis and death. It has also been shown to inhibit the activity of enzymes and proteins, leading to a wide range of physiological effects.

Advantages And Limitations For Lab Experiments

Sodium 3-dodecylbenzenesulfonate has several advantages for use in lab experiments. It is a highly effective surfactant that can solubilize hydrophobic compounds in aqueous solutions. It is also relatively inexpensive and easy to use. However, there are some limitations to the use of Sodium 3-dodecylbenzenesulfonate in lab experiments. It can be toxic to cells at high concentrations, and it can interfere with the activity of some enzymes and proteins.

Future Directions

There are several future directions for research on Sodium 3-dodecylbenzenesulfonate. One area of research is the development of new synthesis methods that are more environmentally friendly and sustainable. Another area of research is the development of new applications for Sodium 3-dodecylbenzenesulfonate, particularly in the fields of biotechnology and nanotechnology. Finally, there is a need for further research on the biochemical and physiological effects of Sodium 3-dodecylbenzenesulfonate, particularly in relation to its potential toxicity and long-term effects on human health.

Synthesis Methods

Sodium 3-dodecylbenzenesulfonate is synthesized by the reaction of dodecylbenzene with sulfur trioxide gas, followed by neutralization with sodium hydroxide. The resulting product is a white crystalline powder that is highly soluble in water.

properties

CAS RN

19589-59-4

Product Name

Sodium 3-dodecylbenzenesulfonate

Molecular Formula

C18H29NaO3S

Molecular Weight

348.5 g/mol

IUPAC Name

sodium;3-dodecylbenzenesulfonate

InChI

InChI=1S/C18H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(16-17)22(19,20)21;/h12,14-16H,2-11,13H2,1H3,(H,19,20,21);/q;+1/p-1

InChI Key

VQOIVBPFDDLTSX-UHFFFAOYSA-M

Isomeric SMILES

CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)[O-].[Na+]

SMILES

CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)[O-].[Na+]

Other CAS RN

19589-59-4

Origin of Product

United States

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